rac Mivacurium Chloride-13C4

Catalog No.
S1804263
CAS No.
M.F
C₅₄¹³C₄H₈₀Cl₂N₂O₁₄
M. Wt
1104.14
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac Mivacurium Chloride-13C4

Product Name

rac Mivacurium Chloride-13C4

Molecular Formula

C₅₄¹³C₄H₈₀Cl₂N₂O₁₄

Molecular Weight

1104.14

Synonyms

rel-(1R,1’R)-2,2’-[[(4E)-1,8-Dioxo-4-octene-1,8-diyl]bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinolinium-13C4 Chloride ; rac-Mivacron-13C4; rac-BW-B 1090U-13C4;

Rac Mivacurium Chloride-13C4 is a non-depolarizing neuromuscular blocking agent primarily used in anesthesia to induce muscle relaxation during surgical procedures. It is a derivative of Mivacurium, which is known for its short duration of action and rapid onset, making it particularly useful in clinical settings where quick recovery from muscle paralysis is desired. The compound has a molecular formula of C54H80N2O14C_{54}H_{80}N_{2}O_{14} and a molecular weight of approximately 1033.231 g/mol, with specific isotopic labeling indicating the presence of carbon-13 atoms in its structure .

Typical of quaternary ammonium compounds. Key reactions include:

  • Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.
  • Nucleophilic Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, allowing for modifications to the nitrogen atom.
  • Oxidation and Reduction: Functional groups within the molecule can be oxidized or reduced, potentially altering its pharmacological properties.

These reactions are significant for modifying the compound for research purposes or developing derivatives with enhanced efficacy or altered pharmacokinetics .

Rac Mivacurium Chloride-13C4 exhibits potent neuromuscular blocking activity by competing with acetylcholine at the neuromuscular junction. Its mechanism involves binding to nicotinic acetylcholine receptors on the motor end plate, preventing muscle contraction. This action leads to muscle relaxation, which is crucial during surgical procedures. The onset of action is rapid, typically within 2-3 minutes, and its effects can be reversed with anticholinesterase agents like neostigmine, which increase acetylcholine availability at the neuromuscular junction .

The synthesis of Rac Mivacurium Chloride-13C4 involves several steps:

  • Preparation of Isoquinoline Derivatives: Starting materials are reacted to form isoquinoline structures that serve as the core framework.
  • Formation of Quaternary Ammonium Salt: The isoquinoline derivatives are then treated with appropriate alkylating agents to introduce quaternary ammonium functionality.
  • Isotopic Labeling: Carbon-13 labeling is introduced during specific synthetic steps to ensure that the final product contains the desired isotopic composition.
  • Purification: The final compound is purified using techniques such as chromatography to isolate Rac Mivacurium Chloride-13C4 from by-products and unreacted materials .

Rac Mivacurium Chloride-13C4 has several applications:

  • Anesthesia: Its primary use is as a muscle relaxant during surgical procedures.
  • Research: It serves as a valuable tool in pharmacological studies related to neuromuscular transmission and receptor interactions.
  • Pharmaceutical Development: The compound can be used in drug formulation studies to explore new neuromuscular blockers or related therapeutic agents .

: Research has shown that concurrent administration with other anesthetics or muscle relaxants may alter its pharmacodynamics, necessitating careful monitoring during anesthetic procedures .

Similar Compounds

Rac Mivacurium Chloride-13C4 shares structural and functional similarities with several other neuromuscular blocking agents. Notable comparisons include:

Compound NameTypeDuration of ActionUnique Features
AtracuriumNon-depolarizingIntermediateMetabolized by plasma esterases and non-specific plasma enzymes
RocuroniumNon-depolarizingIntermediateRapid onset; often used for rapid sequence intubation
PancuroniumNon-depolarizingLong-lastingHigher potency; longer duration requiring careful dosing
CisatracuriumNon-depolarizingIntermediateLess histamine release compared to Atracurium

Rac Mivacurium Chloride-13C4 is unique due to its specific isotopic labeling with carbon-13, which allows for detailed tracking in pharmacokinetic studies and metabolic pathways .

Synthetic Strategies for 13C-Labeled Compounds

Retrosynthetic Analysis for Isotope Incorporation

The compound rac Mivacurium Chloride-13C4 contains four strategically placed carbon-13 atoms within its bisbenzyltetrahydroisoquinolinium structure [2]. Effective retrosynthetic planning focuses on incorporating these labels through readily available 13C-enriched starting materials such as 13C-formaldehyde, 13C-methyl iodide, or 13C-carbon monoxide derivatives [3] [4]. The retrosynthetic approach should prioritize the incorporation of isotope labels during early synthetic steps to maximize isotopic purity and minimize dilution through subsequent transformations.

A key consideration in the retrosynthetic analysis is the identification of convergent synthetic pathways that allow for the efficient assembly of the bisbenzyltetrahydroisoquinolinium framework while preserving isotopic integrity [5]. The octene diester bridge connecting the two isoquinolinium moieties represents a strategic disconnection point, allowing for the separate preparation of isotopically labeled isoquinoline precursors and their subsequent coupling with the bridging unit [6].

Chiral Precursor Preparation Techniques

The preparation of chiral precursors for rac Mivacurium Chloride-13C4 requires specialized methodologies that maintain both stereochemical integrity and isotopic enrichment. Chiral precursor preparation typically involves the resolution of racemic intermediates or the implementation of asymmetric synthetic strategies [7] [8].

For mivacurium synthesis, the key chiral precursors are the (R)-configured tetrahydroisoquinoline derivatives bearing methoxy substituents. These precursors can be prepared through several approaches, including the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemic intermediates using chiral stationary phases [9]. The resolution approach involves the formation of diastereomeric salts with optically pure resolving agents, followed by selective crystallization to obtain enantiopure products [7].

Alternative methodologies include enzymatic resolution processes that exploit the stereospecific nature of enzyme-substrate interactions [9]. These biocatalytic approaches offer high selectivity and can be particularly effective for the preparation of optically pure tetrahydroisoquinoline derivatives while preserving carbon-13 labeling patterns.

The preparation of chiral precursors must also consider the stability of isotope labels under reaction conditions. Thermal methods for immobilization of chiral selectors require careful temperature control to prevent isotope scrambling or exchange [7]. Photochemical methods offer an alternative approach for chiral precursor preparation under milder conditions [7].

Strategic Incorporation of 13C Labels at Specific Positions

The strategic incorporation of carbon-13 labels in rac Mivacurium Chloride-13C4 requires careful selection of labeled starting materials and synthetic methodologies that preserve isotopic enrichment throughout the synthetic sequence. The molecular structure of mivacurium contains multiple potential sites for isotope incorporation, including the methyl groups on the quaternary nitrogen centers and specific carbon positions within the tetrahydroisoquinoline rings [2].

For the synthesis of 13C4-labeled mivacurium, the most efficient approach involves the use of 13C-enriched building blocks such as 13C-methyl iodide for quaternization reactions and 13C-labeled formaldehyde derivatives for ring construction [3] [11]. The incorporation strategy must account for the specific isotopic pattern required, with consideration for both the chemical stability and analytical detectability of the labeled positions.

Modern approaches to 13C incorporation utilize late-stage labeling methodologies that introduce isotopes at the final stages of synthesis, minimizing the potential for label dilution [5]. However, for complex molecules like mivacurium, early incorporation strategies may be more practical due to the multiple synthetic transformations required to construct the complete molecular framework.

The use of 13C-enriched carbon monoxide in carbonylation reactions represents another strategic approach for isotope incorporation [3]. This methodology is particularly relevant for the formation of ester linkages within the octene diester bridge that connects the two isoquinolinium moieties [4].

Coupling and Cyclization Reactions

The assembly of rac Mivacurium Chloride-13C4 involves several key coupling and cyclization reactions that must be optimized to maintain isotopic integrity while achieving high yields and selectivity. The primary coupling reaction involves the connection of the two tetrahydroisoquinolinium units through the octene diester bridge [6] [12].

The coupling methodology typically employs activated acyl chloride derivatives of the octene diacid, which react with the hydroxypropyl chains attached to the isoquinolinium nitrogen atoms . This esterification reaction must be conducted under conditions that prevent isotope exchange or scrambling, typically requiring anhydrous conditions and controlled temperatures.

Cyclization reactions in the synthesis pathway focus on the formation of the tetrahydroisoquinoline ring systems from appropriate precursors [14]. These transformations often involve Pictet-Spengler-type cyclizations or related methodologies that construct the isoquinoline framework through carbon-carbon bond formation [15]. The cyclization conditions must be optimized to preserve both stereochemical configuration and isotopic labeling patterns.

Advanced coupling methodologies for isotopically labeled compounds include palladium-catalyzed cross-coupling reactions and rhodium-catalyzed cyclization processes [16]. These transition metal-catalyzed transformations offer high selectivity and functional group tolerance, making them suitable for the construction of complex isotopically labeled molecules.

Purification and Isolation Techniques

Chromatographic Purification Methods

3.2.1.1. Preparative HPLC Approaches

Preparative high-performance liquid chromatography represents the most effective method for the purification of rac Mivacurium Chloride-13C4, particularly for the separation of stereoisomeric mixtures and the removal of unlabeled impurities [17] [18]. The compound exists as a mixture of three stereoisomers (trans-trans, cis-trans, and cis-cis configurations), each requiring specific chromatographic conditions for optimal separation [19] [20].

Preparative HPLC systems for mivacurium purification typically employ reversed-phase chromatography using C18 stationary phases with gradient elution protocols [21]. The mobile phase composition generally consists of acetonitrile-water mixtures with appropriate pH modifiers to optimize peak shape and resolution [22]. For isotopically labeled compounds, particular attention must be paid to preventing isotope effects that could lead to chromatographic separation of labeled and unlabeled species [23] [24].

Advanced preparative HPLC methodologies include the use of chiral stationary phases for the separation of enantiomeric species within each stereoisomeric fraction [25]. These specialized columns contain immobilized chiral selectors that interact differentially with enantiomeric compounds, enabling baseline separation of optical isomers [7].

Two-dimensional HPLC approaches offer enhanced purification capabilities for complex isotopically labeled compounds [21]. These systems employ orthogonal separation mechanisms in series, providing superior resolution of closely related impurities and enabling the isolation of highly pure target compounds [21].

3.2.1.2. Column Chromatography Optimization

Column chromatography remains a fundamental purification technique for the isolation of rac Mivacurium Chloride-13C4 intermediates and final products. Optimization of column chromatographic separations requires careful selection of stationary phase particle size, column dimensions, and mobile phase composition [26] [27] [28].

For isotopically labeled compounds, silica gel with 230-400 mesh particle size provides optimal resolution while maintaining reasonable flow rates [17]. The column packing must be uniform to prevent band broadening and ensure reproducible separations. Gradient elution protocols using solvent mixtures of increasing polarity enable the efficient separation of compounds with varying hydrophobicity [27].

The optimization process involves systematic variation of chromatographic parameters, including solvent polarity, gradient slope, and flow rate [28]. For mivacurium derivatives, typical mobile phase systems employ hexane-ethyl acetate or dichloromethane-methanol gradients, depending on the polarity of the target compounds [26].

Advanced column chromatographic techniques include the use of specialized stationary phases such as amino-functionalized silica or polar embedded phases that provide enhanced selectivity for polar compounds [28]. These materials offer improved retention and resolution for highly polar isotopically labeled compounds that may be poorly retained on conventional silica gel.

Recrystallization Procedures and Solvent Selection

Recrystallization represents a critical purification technique for obtaining high-purity rac Mivacurium Chloride-13C4 suitable for analytical and biological applications. The recrystallization process relies on the differential solubility of the target compound and impurities in selected solvent systems [29] [30] [31].

The selection of appropriate recrystallization solvents requires consideration of the compound's solubility characteristics at different temperatures. For mivacurium chloride, polar protic solvents such as methanol or ethanol often provide suitable recrystallization media due to the compound's ionic nature [31]. The ideal solvent system exhibits low solubility for the target compound at reduced temperatures while providing high solubility at elevated temperatures [29].

Single-solvent recrystallization procedures typically involve dissolving the crude product in the minimum volume of hot solvent, followed by controlled cooling to induce crystallization [29]. The cooling rate significantly affects crystal quality, with slower cooling generally producing larger, more pure crystals [30]. For isotopically labeled compounds, controlled crystallization conditions help prevent isotope fractionation that could lead to segregation of labeled and unlabeled molecules.

Multi-solvent recrystallization systems offer enhanced selectivity for complex mixtures containing multiple stereoisomers [29]. These procedures typically involve dissolution in a good solvent followed by the gradual addition of a poor solvent to induce selective precipitation of the desired isomer [31]. Hot filtration techniques remove insoluble impurities during the recrystallization process, further improving product purity [29].

Organic and Aqueous Extraction Protocols

Liquid-liquid extraction protocols provide essential tools for the purification and isolation of rac Mivacurium Chloride-13C4 during synthetic workflows. These procedures exploit differential solubility characteristics to separate target compounds from reaction mixtures and remove unwanted impurities [32] [33] [34].

Standard aqueous workup protocols typically employ organic solvents such as ethyl acetate or diethyl ether for the extraction of neutral compounds from aqueous reaction mixtures [34]. The choice of organic solvent depends on the polarity and stability of the target compound, with ethyl acetate providing good extraction efficiency for moderately polar compounds while being readily removable under reduced pressure [32].

For ionic compounds like mivacurium chloride, specialized extraction protocols may be required to achieve efficient recovery from aqueous solutions. pH manipulation represents a key strategy for controlling the ionization state and extraction behavior of the compound [33]. Acidic conditions typically favor the protonated form, which may partition preferentially into aqueous phases, while basic conditions may enhance extraction into organic solvents.

Back-extraction techniques provide enhanced selectivity for complex mixtures containing multiple ionic species [33]. These procedures involve initial extraction into an organic phase followed by selective re-extraction into fresh aqueous solutions with controlled pH or ionic strength [35]. This approach effectively removes neutral impurities while concentrating the target ionic compound in the aqueous phase.

Sequential extraction protocols employ multiple extraction steps with different solvent systems to achieve comprehensive purification [34]. These procedures may involve initial extraction with non-polar solvents to remove lipophilic impurities, followed by extraction with more polar solvents to recover the target compound [32].

Solid-Phase Extraction Using XAD-4 Resin

Solid-phase extraction using Amberlite XAD-4 resin provides a powerful purification technique for rac Mivacurium Chloride-13C4, particularly for the removal of hydrophilic impurities and the concentration of target compounds from dilute solutions [36] [37] [38] [39].

XAD-4 resin consists of a non-ionic, macroporous polystyrene-divinylbenzene copolymer that exhibits selective adsorption properties for organic compounds based on hydrophobic interactions [36]. The resin structure provides high surface area and controlled pore size distribution, enabling efficient capture of target molecules while allowing hydrophilic impurities to pass through unretained [39].

The preparation of XAD-4 resin for solid-phase extraction involves preconditioning with appropriate solvents to remove manufacturing residues and optimize adsorption characteristics [37]. Typical conditioning protocols include sequential washing with methanol, water, and buffer solutions to establish consistent adsorption behavior [38].

Sample loading procedures require optimization of flow rates and solution composition to maximize target compound recovery while minimizing breakthrough [39]. For mivacurium derivatives, loading solutions typically employ aqueous buffers with controlled pH to optimize adsorption efficiency [36]. The ionic strength and pH of the loading solution significantly affect the retention characteristics of charged compounds.

Elution protocols employ organic solvents or solvent mixtures to selectively desorb target compounds from the resin matrix [38]. For mivacurium chloride, methanol or acetonitrile-water mixtures often provide effective elution while maintaining compound stability [37]. The elution volume and solvent composition must be optimized to achieve quantitative recovery with minimal dilution.

Quality Control Parameters

Purity Assessment Methods

Comprehensive purity assessment of rac Mivacurium Chloride-13C4 requires multiple analytical approaches to characterize both chemical and isotopic purity. Quantitative nuclear magnetic resonance spectroscopy provides the most reliable method for absolute purity determination, offering advantages over chromatographic methods that rely on relative response factors [40].

Quantitative 1H NMR techniques employ either internal or external calibration methods to determine absolute compound purity [40]. The internal calibration approach involves addition of a certified reference standard to the sample, while external calibration utilizes pre-calibrated solvent signals or artificial reference signals [40]. For isotopically labeled compounds, the presence of 13C satellites in 1H NMR spectra provides an internal purity reference, as the natural abundance 13C/12C ratio is precisely known [40].

High-performance liquid chromatography with multiple detection modes provides complementary purity assessment capabilities [22]. UV detection at multiple wavelengths enables the detection of structurally related impurities, while mass spectrometric detection provides molecular weight confirmation and isotopic pattern analysis [22]. Stability-indicating HPLC methods specifically designed for neuromuscular blocking agents ensure the detection of degradation products and process-related impurities [41] [22].

Elemental analysis techniques provide additional purity verification through determination of carbon, hydrogen, nitrogen, and chlorine content [40]. For isotopically labeled compounds, these measurements must account for the altered isotopic composition and corresponding changes in molecular weight and elemental percentages.

Isotopic Enrichment Verification

Verification of isotopic enrichment in rac Mivacurium Chloride-13C4 requires specialized analytical techniques capable of distinguishing between 12C and 13C isotopes at specific molecular positions. High-resolution mass spectrometry provides the most sensitive and accurate method for isotopic enrichment determination [42] [43] [44].

The isotopic enrichment calculation involves comparison of the measured isotopic pattern with theoretical distributions based on the expected labeling pattern [43]. Advanced data processing algorithms correct for natural abundance contributions and instrument artifacts to provide accurate enrichment values [42]. The general methodology requires recording full-scan mass spectra, extracting isotopic ion intensities, and calculating enrichment percentages using validated mathematical models [43].

Nuclear magnetic resonance spectroscopy offers complementary isotopic enrichment verification through direct observation of 13C signals at labeled positions [42]. The integration of 13C NMR signals relative to internal standards provides quantitative information about isotopic incorporation efficiency [40]. For multiply labeled compounds, 2D NMR techniques such as 13C-13C correlation spectroscopy can verify the connectivity and positioning of isotopic labels [45].

Liquid chromatography-isotope ratio mass spectrometry provides highly accurate isotopic enrichment measurements for individual compounds separated from complex mixtures [18] [46]. This technique combines the separation capabilities of HPLC with the precision of isotope ratio mass spectrometry, enabling compound-specific isotopic analysis [18].

Stereochemical Purity Evaluation

The evaluation of stereochemical purity in rac Mivacurium Chloride-13C4 requires sophisticated analytical techniques capable of distinguishing between the three stereoisomeric forms present in the commercial mixture [47] [25] [48]. Chiral high-performance liquid chromatography represents the primary method for stereoisomer separation and quantification [25] [48].

Chiral stationary phases containing immobilized chiral selectors enable the baseline separation of enantiomeric and diastereomeric species [25]. For mivacurium analysis, polysaccharide-based chiral columns provide optimal resolution of the various stereoisomeric forms [23]. The mobile phase composition and temperature significantly affect the stereoselectivity and must be optimized for each specific separation [48].

Circular dichroism spectroscopy provides complementary stereochemical analysis through measurement of differential absorption of left and right circularly polarized light [47]. Electronic circular dichroism and vibrational circular dichroism techniques offer comprehensive stereochemical characterization when combined with quantum chemical calculations [47]. These methods provide absolute configuration assignment and conformational analysis for complex chiral molecules.

Nuclear magnetic resonance spectroscopy using chiral derivatizing agents enables stereochemical purity assessment through formation of diastereomeric derivatives that exhibit distinct NMR signals [49]. This approach involves reaction with optically pure chiral reagents to convert enantiomeric relationships into diastereomeric relationships that are observable by conventional NMR techniques [49].

Stability-Indicating Analytical Procedures

Stability-indicating analytical procedures for rac Mivacurium Chloride-13C4 must demonstrate specificity for the intact molecule in the presence of potential degradation products and related impurities [41] [22] [50] [51]. These methods require forced degradation studies to generate representative degradation products and validate the analytical specificity [51].

The development of stability-indicating methods typically involves exposure of the compound to various stress conditions including acidic and basic hydrolysis, oxidation, thermal degradation, and photolysis [50] [51]. For mivacurium, particular attention must be paid to ester hydrolysis pathways that represent the primary degradation mechanism in biological systems [52].

High-performance liquid chromatography with gradient elution provides the most versatile platform for stability-indicating analysis [22]. The chromatographic method must achieve baseline separation of the target compound from all known and potential degradation products [41]. Method validation requires demonstration of specificity, accuracy, precision, linearity, and robustness under various analytical conditions [53].

Mass spectrometric detection enhances the specificity of stability-indicating methods by providing molecular weight confirmation and structural information for degradation products [22]. Tandem mass spectrometry techniques enable the identification of unknown degradation pathways and metabolites through fragmentation pattern analysis [50].

For isotopically labeled compounds, stability-indicating methods must also monitor for isotope exchange or scrambling that could occur under stress conditions [54]. This requires specialized analytical approaches capable of detecting changes in isotopic enrichment at specific molecular positions over time [54].

Dates

Last modified: 07-20-2023

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